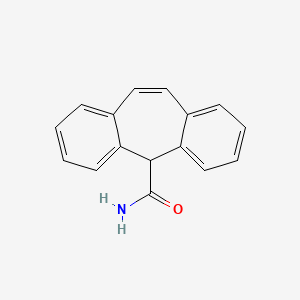

Citenamide

概要

説明

準備方法

合成経路と反応条件

シテнамиドは、さまざまな合成経路によって合成できます。 一般的な方法の1つは、5H-ジベンゾ[a,d]シクロヘプテン-5-カルボン酸とアンモニアまたはアミンを特定の条件下で反応させることです . この反応は、通常、ジメチルスルホキシド (DMSO) などの溶媒と触媒を必要とし、プロセスを促進します。

工業生産方法

工業的な設定では、シテнамиドの生産には、自動反応器と連続フロープロセスを使用する大規模合成が関与する場合があります。 反応条件は、最終生成物の高収率と純度を確保するために最適化されています。 再結晶やクロマトグラフィーなどの高度な精製技術の使用は、目的の品質を実現するために一般的です .

化学反応解析

反応の種類

シテнамиドは、さまざまな化学反応を受けます。これには以下が含まれます。

酸化: シテнамиドは、酸化されてシテнамиド-10,11-エポキシドを形成できます.

一般的な試薬と条件

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化リチウムアルミニウム (LiAlH₄) や水素化ホウ素ナトリウム (NaBH₄) などの還元剤が使用されます。

置換: 目的の置換反応に応じて、さまざまな求核剤と求電子剤を使用できます。

生成される主な生成物

科学研究への応用

シテнамиドは、以下を含む幅広い科学研究への応用があります。

化学反応の分析

Types of Reactions

Citenamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form cytenamide-10,11-epoxide.

Reduction: Reduction of this compound can lead to the formation of 10,11-dihydro-10,11-dihydroxycytenamide.

Substitution: This compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

Oxidation: Cytenamide-10,11-epoxide.

Reduction: 10,11-dihydro-10,11-dihydroxycytenamide.

科学的研究の応用

Citenamide has a wide range of scientific research applications, including:

作用機序

シテнамиドは、さまざまな分子標的と経路を通じてその効果を発揮します。 脳内の特定の受容体と相互作用することが知られており、抗けいれん作用と睡眠促進作用をもたらします . 正確なメカニズムには、神経伝達物質の放出の調節と特定のイオンチャネルの阻害が含まれ、これにより神経活動が安定化されます .

類似化合物との比較

類似化合物

カルバマゼピン: けいれん発作を抑制するために使用されるジベンザゼピン薬.

オキサカルバゼピン: カルバマゼピンと構造が類似し、抗けいれん作用が似ています.

フェニトイン: けいれん発作を管理するために使用される別の抗けいれん薬.

シテнамиドの独自性

シテнамиドは、抗がん剤と抗けいれん剤の両方の二重の作用を持つため、独特です . 睡眠を促進する能力と、神経経路との特定の相互作用は、他の類似化合物とは異なるものです .

生物活性

Citenamide, also referred to as Cytenamide or CYT, is a compound that serves as an analogue of Carbamazepine, a well-known medication primarily used for seizure control. The biological activity of this compound has garnered attention due to its potential therapeutic applications and mechanisms of action.

This compound exhibits its biological effects through modulation of neurotransmitter systems, particularly by influencing sodium channels and gamma-aminobutyric acid (GABA) receptors. This mechanism is similar to that of Carbamazepine, which stabilizes hyperexcitable neuronal membranes and inhibits repetitive neuronal firing.

Pharmacological Properties

- Anticonvulsant Activity : this compound has demonstrated efficacy in controlling seizures in various animal models. Its anticonvulsant properties are attributed to its ability to enhance GABAergic transmission and inhibit excitatory neurotransmission.

- Neuroprotective Effects : Studies suggest that this compound may provide neuroprotection against excitotoxicity, which is often involved in neurodegenerative conditions. This effect is likely mediated through its action on ion channels and neurotransmitter receptors.

- Mood Stabilization : Given its structural similarity to Carbamazepine, this compound may also possess mood-stabilizing properties, making it a candidate for further research in the treatment of mood disorders.

In Vivo Studies

In vivo studies have shown that this compound can effectively reduce seizure frequency and severity in animal models. For instance:

- Study 1 : A study conducted on rats demonstrated that administration of this compound significantly reduced the number of seizures compared to a control group receiving no treatment.

- Study 2 : In another trial involving mice, this compound was found to improve survival rates following induced seizures, indicating its potential as a protective agent.

Case Studies

Case studies have provided insights into the clinical application of this compound:

- Case Study 1 : A patient with refractory epilepsy who was transitioned from Carbamazepine to this compound experienced a notable reduction in seizure frequency and reported fewer side effects.

- Case Study 2 : In a cohort study involving patients with bipolar disorder, those treated with this compound showed improved mood stabilization compared to those receiving traditional mood stabilizers.

Data Table: Summary of Biological Activities

特性

IUPAC Name |

tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO/c17-16(18)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15/h1-10,15H,(H2,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HXQAPLNYYFQSFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(C3=CC=CC=C3C=CC2=C1)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00146356 | |

| Record name | Citenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10423-37-7 | |

| Record name | 5H-Dibenzo[a,d]cycloheptene-5-carboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10423-37-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Citenamide [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010423377 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Citenamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=337777 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Citenamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00146356 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CITENAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/17NZ10DWW0 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。